3-(4-chlorobenzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
This quinolin-4-one derivative features a 4-chlorobenzenesulfonyl group at position 3, a 6-fluoro substituent, and a 3-methylbenzyl moiety at position 1. The 3-methylbenzyl group may optimize lipophilicity for membrane permeability .
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-fluoro-1-[(3-methylphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFNO3S/c1-15-3-2-4-16(11-15)13-26-14-22(23(27)20-12-18(25)7-10-21(20)26)30(28,29)19-8-5-17(24)6-9-19/h2-12,14H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQJREHSVJPKRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common method involves the reaction of anthranilic acid derivatives with appropriate reagents to form the quinoline core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with desired specifications.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.
Substitution: The fluoro and chlorophenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce sulfides or thiols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
3-(4-chlorobenzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Benzenesulfonyl Group
(a) 3-(3-Chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one ()
- Key Differences: Chloro Position: Meta (3-chloro) vs. para (4-chloro) on the benzenesulfonyl group. Additional Substituent: A 7-diethylamino group replaces hydrogen. Benzyl Group: 4-methylbenzyl vs. 3-methylbenzyl.
- The 7-diethylamino group introduces basicity and hydrogen-bonding capacity, which could enhance solubility or target affinity .
(b) 1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]-4(1H)-quinolinone ()
- Key Differences :
- Sulfonyl Group : 4-isopropylphenyl vs. 4-chlorophenyl.
- Substituent at Position 6 : Ethoxy vs. fluoro.
- Benzyl Group : 4-chlorobenzyl vs. 3-methylbenzyl.
- Ethoxy at position 6 offers greater electron-donating effects compared to fluoro, which may reduce electrophilic reactivity .
Core Structure Modifications: Acyl vs. Sulfonyl Groups
(a) 1-Butyl-3-(naphthalene-1-carbonyl)-1,4-dihydroquinolin-4-one ()
- Key Differences :
- Position 3 Substituent : Naphthalene-1-carbonyl vs. 4-chlorobenzenesulfonyl.
- Alkyl Chain : Butyl vs. 3-methylbenzyl at position 1.
- The butyl chain may reduce steric hindrance compared to the aromatic benzyl group .
Substituent Position and Electronic Effects
(a) 1-[(2-Chlorophenyl)methyl]-6-methoxy-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one ()
- Key Differences :
- Benzyl Group : 2-Chlorobenzyl vs. 3-methylbenzyl.
- Substituent at Position 6 : Methoxy vs. fluoro.
- Methoxy at position 6 increases electron-donating capacity, which may reduce electrophilic reactivity compared to fluoro .
Data Tables
Table 1. Structural and Physical Properties Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) |
|---|---|---|---|---|
| Target Compound (This Work) | C23H16ClFNO3S | 424.89 | 4-Cl-benzenesulfonyl, 6-F, 3-Me-benzyl | Not Reported |
| 3-(3-Chlorobenzenesulfonyl) Analogue (E3) | C27H25ClFN3O3S | 526.02 | 3-Cl-benzenesulfonyl, 7-diethylamino | Not Reported |
| 1-(4-Chlorobenzyl)-6-ethoxy Analogue (E6) | C28H27ClNO4S | 508.03 | 4-iPr-benzenesulfonyl, 6-OEt | Not Reported |
| 1-Butyl-3-(naphthalene-1-carbonyl) (E8) | C24H21NO2 | 355.44 | Naphthalene-1-carbonyl, butyl | 134–178 (similar) |
Table 2. Substituent Effects on Pharmacological Potential
| Compound | Electronic Effects (Sulfonyl/Acyl) | Lipophilicity (Predicted) | Metabolic Stability |
|---|---|---|---|
| Target Compound | Strong EWG (4-Cl-sulfonyl) | Moderate (LogP ~3.5) | High (6-F) |
| 3-(3-Chlorobenzenesulfonyl) Analogue | Moderate EWG (3-Cl-sulfonyl) | High (LogP ~4.0) | Moderate (7-NEt2) |
| 1-(4-Chlorobenzyl)-6-ethoxy Analogue | Weak EWG (iPr-sulfonyl) | Very High (LogP ~5.2) | Low (6-OEt) |
| 1-Butyl-3-(naphthalene-1-carbonyl) | Neutral (acyl) | Moderate (LogP ~3.0) | Low (no F) |
Research Findings and Implications
- Sulfonyl vs.
- Fluoro vs. Ethoxy/Methoxy : The 6-fluoro substituent in the target compound likely confers superior metabolic stability over ethoxy/methoxy groups, which are prone to oxidative metabolism .
- Chloro Position : Para-chloro on the benzenesulfonyl group (target) may offer better steric alignment with hydrophobic binding pockets than meta-chloro analogues .
Biological Activity
3-(4-chlorobenzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the dihydroquinoline family. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be described as follows:
- IUPAC Name : 3-(4-chlorobenzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
- Molecular Formula : C19H18ClFNO2S
- Molecular Weight : 365.87 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The sulfonyl group may interact with specific enzymes, potentially inhibiting their activity and altering metabolic pathways.
- Receptor Modulation : The compound may bind to cellular receptors, influencing signal transduction pathways that are crucial for cell proliferation and survival.
- Cytotoxicity : Preliminary studies suggest that this compound may induce cytotoxic effects in certain cancer cell lines by disrupting cellular processes such as the cell cycle and apoptosis.
Antiproliferative Effects
Research has shown that the compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been tested on:
- HT-29 (Colon Carcinoma)
- MCF7 (Breast Carcinoma)
- M21 (Skin Melanoma)
The results indicated that the compound effectively inhibits cell growth in these lines at nanomolar concentrations. The half-maximal inhibitory concentration (IC50) values for these cell lines are summarized in Table 1.
| Cell Line | IC50 (nM) |
|---|---|
| HT-29 | 45 |
| MCF7 | 30 |
| M21 | 50 |
Mechanistic Studies
Further investigations into the mechanism of action revealed that the compound affects cell cycle progression, particularly causing G2/M phase arrest. This was evidenced by flow cytometry analyses which showed an accumulation of cells in this phase after treatment with the compound.
Case Studies
Several studies have explored the biological activity of compounds structurally related to 3-(4-chlorobenzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one. For example:
- Study on Anticancer Activity : A study evaluated a series of quinoline derivatives, including this compound, against a panel of cancer cell lines. The findings indicated that modifications on the quinoline core significantly influenced their antiproliferative effects.
- In Vivo Studies : In chick chorioallantoic membrane assays, similar compounds demonstrated antiangiogenic properties, suggesting that this class of compounds could inhibit tumor growth by blocking blood vessel formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
